6-Amino-3-bromo-2-fluorobenzaldehyde
Overview
Description
6-Amino-3-bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorobenzaldehyde followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Condensation Reactions: Primary amines in the presence of acid catalysts.
Oxidation Reactions: Potassium permanganate or chromium trioxide.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 6-amino-2-fluorobenzaldehyde or 6-amino-3-hydroxy-2-fluorobenzaldehyde.
Condensation Products: Schiff bases with various amines.
Oxidation and Reduction Products: 6-Amino-3-bromo-2-fluorobenzoic acid or 6-amino-3-bromo-2-fluorobenzyl alcohol.
Scientific Research Applications
6-Amino-3-bromo-2-fluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein labeling.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-fluorobenzaldehyde is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the aldehyde group can undergo nucleophilic addition reactions. The bromine and fluorine atoms influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
- 6-Amino-3-bromo-2-chlorobenzaldehyde
- 6-Amino-3-bromo-2-iodobenzaldehyde
- 6-Amino-3-bromo-2-methylbenzaldehyde
Comparison: 6-Amino-3-bromo-2-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to chlorine, iodine, or methyl groups. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
6-amino-3-bromo-2-fluorobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYFWVNQJCORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C=O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289004 | |
Record name | 6-Amino-3-bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036756-05-4 | |
Record name | 6-Amino-3-bromo-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036756-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3-bromo-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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